Smarca2-IN-8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H8F3N5OS |
|---|---|
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
1-(5-amino-2-fluoro-4-pyridinyl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C10H8F3N5OS/c11-7-1-5(4(14)3-15-7)16-10(19)17-8-2-6(9(12)13)18-20-8/h1-3,9H,14H2,(H2,15,16,17,19) |
Clave InChI |
SFJREJRCVVEJQX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Smarca2-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smarca2-IN-8 is a potent and orally active small molecule inhibitor of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1] By targeting the catalytic activity of these key enzymes, this compound disrupts chromatin structure and gene expression, leading to anti-proliferative effects in specific cancer contexts. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, and details the experimental protocols used to elucidate its function.
Introduction to the SWI/SNF Complex and the Role of SMARCA2/4
The SWItch/Sucrose Non-Fermentable (SWI/SNF) complex is a crucial ATP-dependent chromatin remodeling machinery that modulates gene expression by altering the accessibility of DNA to transcription factors.[2][3] This is achieved by repositioning, ejecting, or restructuring nucleosomes. The catalytic core of the mammalian SWI/SNF complex is comprised of one of two mutually exclusive ATPases: SMARCA2 or SMARCA4.[3] These proteins are essential for normal development and their dysregulation is implicated in a variety of human cancers.[3]
Mutations or loss of function of SWI/SNF subunits are common in cancer. Notably, a synthetic lethal relationship exists between SMARCA4 and SMARCA2, where cancer cells with inactivating mutations in SMARCA4 become dependent on the paralog SMARCA2 for survival. This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-mutant cancers.[4][5] this compound was developed to exploit this vulnerability.
Biochemical Activity of this compound
This compound directly inhibits the ATPase activity of both SMARCA2 and SMARCA4. The inhibitory potency of this compound has been quantified through biochemical assays.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| SMARCA2 | 5 |
| SMARCA4 | 6 |
| [Source: MedchemExpress][1] |
Cellular Activity of this compound
The inhibitory effect of this compound on the ATPase activity of SMARCA2/4 translates to potent anti-proliferative and gene regulatory effects in cancer cell lines.
Anti-proliferative Activity
This compound has been shown to inhibit the proliferation of cancer cell lines, particularly those with mutations that create a dependency on SMARCA2.
Table 2: Anti-proliferative and Gene Regulatory Activity of this compound
| Cell Line | AAC50 (nM) - Proliferation | Target Gene | AAC50 (nM) - Gene Expression |
| SKMEL5 | 5 | KRT80 | 10 |
| [Source: MedchemExpress][1] |
Downregulation of Target Gene Expression
The inhibition of SMARCA2-dependent chromatin remodeling by this compound leads to the downregulation of specific target genes. One such well-characterized target is Keratin 80 (KRT80).[1]
Mechanism of Action: Signaling Pathway
This compound's mechanism of action is centered on the inhibition of the SWI/SNF complex's chromatin remodeling function. This leads to a cascade of downstream effects on gene transcription and cellular processes.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound and similar SMARCA2/4 inhibitors.
Biochemical Assay: ATPase Activity Inhibition
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on the ATPase activity of recombinant SMARCA2 and SMARCA4.
General Protocol (based on similar ATPase assays):
-
Reagents and Materials: Recombinant human SMARCA2 and SMARCA4 proteins, ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT), a detection reagent for ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the reaction buffer, recombinant SMARCA2 or SMARCA4 protein, and the diluted inhibitor. c. Initiate the reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescent or fluorescent detection reagent according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for biochemical ATPase inhibition assay.
Cellular Assay: Anti-Proliferation
Objective: To determine the anti-proliferative activity (AAC50) of this compound in cancer cell lines.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Culture SKMEL5 cells in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a DMSO-only control.
-
Lysis and Luminescence Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the DMSO control. b. Plot the percentage of viable cells against the log of the inhibitor concentration. c. Determine the AAC50 value from the dose-response curve.
Caption: Workflow for cellular anti-proliferation assay.
Cellular Assay: Target Gene Expression
Objective: To measure the effect of this compound on the expression of the target gene KRT80.
Protocol (using quantitative Real-Time PCR - qRT-PCR):
-
Cell Treatment: Treat cells (e.g., a relevant cancer cell line) with various concentrations of this compound for a defined period (e.g., 24-48 hours).
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: a. Prepare a reaction mixture containing cDNA, primers for KRT80 and a housekeeping gene (e.g., GAPDH), and a qPCR master mix (e.g., SYBR Green). b. Perform the qRT-PCR reaction in a real-time PCR system.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for KRT80 and the housekeeping gene. b. Calculate the relative expression of KRT80 using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control. c. Determine the AAC50 for KRT80 downregulation.
In Vivo Efficacy: Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
General Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., one with a SMARCA4 mutation) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (orally, given its reported oral activity) and a vehicle control to the respective groups at a defined dose and schedule.
-
Monitoring: a. Measure tumor volume regularly (e.g., twice a week) using calipers. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice. b. Excise the tumors and measure their final weight. c. Analyze the data to determine the tumor growth inhibition (TGI). d. Optionally, tumor tissue can be used for pharmacodynamic biomarker analysis (e.g., measuring SMARCA2 levels or KRT80 expression).
Conclusion
This compound is a dual inhibitor of the SWI/SNF ATPases SMARCA2 and SMARCA4. Its mechanism of action involves the direct inhibition of the chromatin remodeling activity of these enzymes, leading to altered gene expression and the suppression of cancer cell proliferation, particularly in tumors with a synthetic lethal dependency on SMARCA2. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working on targeting the SWI/SNF complex in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. SWI/SNF complexes are required for full activation of the DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Smarca2-IN-8: A Dual Inhibitor of SMARCA2/SMARCA4 for Synthetic Lethal Targeting of SMARCA4-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Smarca2-IN-8 is a potent, orally active small molecule that functions as a dual inhibitor of the ATPase activity of SMARCA2 (also known as BRM) and its close homolog SMARCA4 (also known as BRG1). These two proteins are the catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. In a significant subset of cancers, the SMARCA4 gene is mutated and inactivated. These SMARCA4-deficient cancer cells become dependent on the remaining SMARCA2 activity for their survival. This phenomenon, known as synthetic lethality, provides a therapeutic window for selectively targeting and killing cancer cells with SMARCA4 mutations while sparing normal, healthy cells. This compound has been developed to exploit this vulnerability, demonstrating promising anti-proliferative activity in preclinical models of SMARCA4-mutant cancers.
This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| SMARCA2 (BRM) | TR-FRET | 5 | [1][2] |
| SMARCA4 (BRG1) | TR-FRET | 6 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Assay Type | AAC50 (nM) | Reference |
| SKMEL5 | SMARCA4-mutant | Cell Proliferation | 5 | [1][2] |
| N/A | N/A | KRT80 Gene Expression | 10 | [1][2] |
AAC50 (Antiproliferative Activity Concentration 50) is the concentration of the compound that causes 50% inhibition of cell proliferation.
Mechanism of Action: Synthetic Lethality
The therapeutic rationale for using this compound lies in the concept of synthetic lethality. In healthy cells, both SMARCA2 and SMARCA4 contribute to the function of the SWI/SNF complex. If one is lost, the other can often compensate. However, in cancer cells that have a loss-of-function mutation in the SMARCA4 gene, the SWI/SNF complex becomes solely reliant on the ATPase activity of SMARCA2 to maintain its function, which is essential for the cancer cell's survival. By inhibiting the remaining SMARCA2 activity, this compound effectively disrupts the function of the SWI/SNF complex in these cancer cells, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key assays used to characterize this compound.
Biochemical Assay: TR-FRET for SMARCA2/SMARCA4 Inhibition
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the direct inhibition of SMARCA2 and SMARCA4 ATPase activity.
-
Principle: The assay measures the binding of an ADP-antibody to ADP produced by the ATPase activity of SMARCA2/4. Inhibition of the ATPase results in a decreased FRET signal.
-
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
This compound or other test compounds
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
TR-FRET detection reagents (e.g., ADP-antibody conjugated to a donor fluorophore and an ADP tracer conjugated to an acceptor fluorophore)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution containing the SMARCA2 or SMARCA4 enzyme to each well.
-
Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated ADP by adding the TR-FRET detection reagents.
-
Incubate for a further period (e.g., 60 minutes) to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor/donor) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cellular Assay: Cell Proliferation (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
SMARCA4-mutant and wild-type cancer cell lines (e.g., SKMEL5)
-
This compound
-
Cell culture medium and supplements
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells at an appropriate density in 96-well or 384-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 3-7 days).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the AAC50 value.
-
Cellular Assay: Target Engagement (NanoBRET™)
The NanoBRET™ Target Engagement assay measures the binding of this compound to SMARCA2 or SMARCA4 within living cells.
-
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged SMARCA2 or SMARCA4 protein acts as the energy donor, and a cell-permeable fluorescent tracer that binds to the same target serves as the energy acceptor. When a test compound competes with the tracer for binding to the target protein, the BRET signal decreases in a dose-dependent manner.
-
Materials:
-
Cells expressing NanoLuc®-SMARCA2 or NanoLuc®-SMARCA4 fusion proteins
-
NanoBRET™ tracer specific for SMARCA2/4
-
This compound or other test compounds
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate
-
96-well or 384-well white plates
-
-
Procedure:
-
Harvest and resuspend the cells expressing the NanoLuc®-fusion protein in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of the assay plate.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Add the Nano-Glo® Substrate to all wells.
-
Read the donor emission (e.g., at 460 nm) and acceptor emission (e.g., at >600 nm) simultaneously using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the cellular EC50 value.
-
Cellular Assay: Gene Expression Analysis (qPCR)
This assay is used to confirm the downstream pharmacological effect of this compound by measuring changes in the expression of target genes, such as KRT80.[1][2]
-
Principle: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of a SMARCA2/4-dependent gene.
-
Materials:
-
Relevant cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., KRT80) and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Plot the fold change against the compound concentration to determine the EC50 for target gene modulation.
-
Preclinical Characterization Workflow
The preclinical evaluation of a dual SMARCA2/4 inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, cellular activity, and in vivo efficacy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by exploiting the principle of synthetic lethality. Its dual inhibitory activity against the ATPase domains of SMARCA2 and SMARCA4 leads to the selective killing of cancer cells that are dependent on SMARCA2 for survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other inhibitors of the SWI/SNF complex. Further investigation into the broader applications and potential combination therapies involving this compound is warranted to fully realize its therapeutic potential.
References
The Role of Smarca2-IN-8 in SWI/SNF Complex Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complexes are ATP-dependent chromatin remodeling enzymes crucial for regulating gene expression by altering nucleosome structure. These complexes play a vital role in numerous cellular processes, including transcription, DNA repair, and cell cycle control. The catalytic core of the SWI/SNF complex is one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM). Mutations and loss-of-function alterations in SWI/SNF subunits are implicated in a significant percentage of human cancers. A key therapeutic strategy, known as synthetic lethality, has emerged by targeting the residual function of one paralog in cancers that have lost the other. Specifically, cancers with inactivating mutations in SMARCA4 have been shown to be dependent on the ATPase activity of SMARCA2 for survival.
Smarca2-IN-8 (also referred to as Compound 13 in its discovery publication) is a potent and orally active small molecule inhibitor of the SWI/SNF chromatin remodeling complex. It functions as an allosteric, dual inhibitor of the ATPase activity of both SMARCA2 and its close homolog SMARCA4.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as an allosteric inhibitor of the ATPase activity of the SMARCA2 and SMARCA4 subunits of the SWI/SNF complex.[1][2] The energy derived from ATP hydrolysis is essential for the chromatin remodeling function of the SWI/SNF complex, which involves repositioning, ejecting, or altering the composition of nucleosomes to modulate gene accessibility. By inhibiting this ATPase engine, this compound effectively stalls the chromatin remodeling process, leading to downstream effects on gene expression.
The primary therapeutic rationale for using this compound is to exploit the synthetic lethal relationship between SMARCA4 and SMARCA2. In cancer cells where SMARCA4 is lost or inactivated, the cells become solely dependent on SMARCA2 for SWI/SNF-mediated chromatin remodeling and survival. Inhibition of the remaining SMARCA2 ATPase activity in these cancer cells leads to cell proliferation arrest and tumor growth inhibition.[1]
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity from biochemical and cellular assays.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | SMARCA2 (BRM) | 5 | TR-FRET ATPase Assay |
| This compound | SMARCA4 (BRG1) | 6 | TR-FRET ATPase Assay |
Table 1: Biochemical Activity of this compound.
| Compound | Cell Line | Endpoint | AAC50 (nM) |
| This compound | SK-MEL-5 (SMARCA4 mutant) | Cell Proliferation | 5 |
| This compound | SW-1573 (SMARCA4 mutant) | KRT80 Gene Expression | 10 |
Table 2: Cellular Activity of this compound. (AAC50: Average Activity Concentration 50)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SMARCA2/SMARCA4 TR-FRET ATPase Assay
This assay quantitatively measures the ATPase activity of SMARCA2 or SMARCA4 by detecting the conversion of ATP to ADP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
Nucleosome core particles
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar TR-FRET based ADP detection kit
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well low-volume plates (e.g., Corning 4513)
Protocol:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the SMARCA2/4 enzyme and nucleosomes in assay buffer.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 4 µL of ATP solution in assay buffer. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to terminate the enzymatic reaction and deplete remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal, or a FRET-based signal.
-
Read the plate on a suitable plate reader capable of TR-FRET measurements.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the TR-FRET ATPase Assay.
SK-MEL-5 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on the SMARCA4-mutant melanoma cell line, SK-MEL-5.
Materials:
-
SK-MEL-5 cells
-
Complete growth medium (e.g., MEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Luminometer
Protocol:
-
Harvest and count SK-MEL-5 cells. Seed the cells into 96-well plates at a density of approximately 1,000-2,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should be ≤ 0.1%.
-
Add the diluted compound or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plates for an extended period, typically 6-10 days, to allow for the effects of an epigenetic modulator to manifest.
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each treatment relative to the DMSO control and determine the AAC50 value by fitting the data to a dose-response curve.
KRT80 Gene Expression Assay (qRT-PCR)
This assay measures the change in the expression of Keratin 80 (KRT80), a downstream target gene regulated by the SWI/SNF complex, in response to this compound treatment.
Materials:
-
SW-1573 cells (or other suitable SMARCA4-mutant cell line)
-
Complete growth medium
-
This compound stock solution in DMSO
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for KRT80 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR detection system
Protocol:
-
Seed SW-1573 cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 72 hours).
-
Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Set up the qPCR reactions in a 96- or 384-well PCR plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (KRT80) or housekeeping gene, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the results using the ΔΔCt method. Normalize the Ct value of KRT80 to the Ct value of the housekeeping gene for each sample.
-
Calculate the fold change in KRT80 expression for each treatment relative to the DMSO control and determine the AAC50 for gene expression downregulation.
Figure 3: Workflow for KRT80 Gene Expression Assay.
References
The Potent and Selective Inhibitor Smarca2-IN-8: A Technical Overview of its Effects on Chromatin Remodeling and Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smarca2-IN-8 is a potent and orally active small molecule inhibitor targeting the ATPase activity of SMARCA2 (also known as BRM) and its close homolog SMARCA4 (also known as BRG1), the catalytic subunits of the SWI/SNF chromatin remodeling complex. By disrupting the fundamental process of chromatin remodeling, this compound offers a promising therapeutic avenue for cancers harboring specific genetic vulnerabilities. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on gene expression, and the experimental methodologies used to characterize its activity.
Introduction to SMARCA2 and the SWI/SNF Complex
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery in eukaryotic cells. It utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating gene expression. The core of this complex contains one of two mutually exclusive ATPase subunits: SMARCA2 or SMARCA4. These enzymes are responsible for repositioning, ejecting, or altering the composition of nucleosomes, the fundamental units of chromatin. This remodeling activity makes DNA more or less accessible to transcription factors and the transcriptional machinery, thus playing a pivotal role in regulating gene activation and repression. Dysregulation of the SWI/SNF complex is frequently implicated in a variety of human cancers, making its components attractive targets for therapeutic intervention.
This compound: A Dual Inhibitor of SMARCA2 and SMARCA4
This compound has emerged as a highly potent inhibitor of both SMARCA2 and SMARCA4. Its inhibitory activity is summarized in the table below.
| Target | IC50 (nM) |
| SMARCA2 | 5 |
| SMARCA4 | 6 |
Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against the ATPase activity of both SMARCA2 and SMARCA4.
Effect on Chromatin Remodeling and Gene Expression
By inhibiting the ATPase activity of SMARCA2 and SMARCA4, this compound directly interferes with the chromatin remodeling functions of the SWI/SNF complex. This disruption has profound consequences on gene expression, leading to the modulation of various cellular processes.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of the SMARCA2 and SMARCA4 enzymes. This prevents the hydrolysis of ATP, which is essential for the energy-dependent remodeling of chromatin. The inhibition of this process leads to a more condensed chromatin state at target gene loci, restricting the access of transcription factors and RNA polymerase, ultimately resulting in the downregulation of gene expression.
The Therapeutic Potential of Smarca2-IN-8 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression, and its dysregulation is increasingly implicated in various cancers. One of the key ATPase subunits of this complex, SMARCA2 (also known as BRM), has emerged as a promising therapeutic target, particularly in cancers harboring mutations in its paralog, SMARCA4 (also known as BRG1). This synthetic lethal relationship provides a therapeutic window for selectively targeting cancer cells. Smarca2-IN-8 is a potent and orally active small molecule inhibitor of the ATPase activity of both SMARCA2 and SMARCA4. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction: The Rationale for Targeting SMARCA2 in Oncology
The SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling gene accessibility and transcription.[1] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).[2] Inactivating mutations in the SMARCA4 gene are found in a significant subset of human cancers, including non-small cell lung cancer (NSCLC) and small cell carcinoma of the ovary, hypercalcemic type (SCCOHT).[2][3]
A critical vulnerability has been identified in these SMARCA4-mutant cancers: a dependency on the remaining functional paralog, SMARCA2.[3] This phenomenon, known as synthetic lethality, forms the basis for a targeted therapeutic strategy. Inhibition of SMARCA2 in SMARCA4-deficient cancer cells has been shown to suppress proliferation and induce cell death, while largely sparing normal cells that retain functional SMARCA4.[4][5] this compound was developed as a potent inhibitor of the ATPase activity of the SWI/SNF complex, offering a chemical tool to exploit this synthetic lethal interaction for therapeutic benefit.[6][7]
This compound: In Vitro Activity and Potency
This compound (also referred to as Compound 13 in its discovery publication) is a potent inhibitor of the ATPase activity of both SMARCA2 and its close homolog SMARCA4.[6][7] Its activity has been characterized through biochemical and cellular assays.
Quantitative In Vitro Data
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | SMARCA2 (BRM) ATPase Activity | 5 nM | [6] |
| IC50 | SMARCA4 (BRG1) ATPase Activity | 6 nM | [6] |
| AAC50 | SKMEL5 Cell Proliferation (SMARCA4 mutant) | 5 nM | [6] |
| AAC50 | KRT80 Gene Expression Downregulation | 10 nM | [6] |
IC50: Half-maximal inhibitory concentration. AAC50: Half-maximal active concentration in a cellular assay.
Mechanism of Action: Exploiting Synthetic Lethality
The primary mechanism of action of this compound in an oncology setting is the induction of synthetic lethality in cancer cells with loss-of-function mutations in SMARCA4.
References
- 1. SMARCA4: Implications of an altered chromatin-remodeling gene for cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Smarca2-IN-8 in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-8 is a potent and orally active dual inhibitor of the ATPase activity of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), the catalytic subunits of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex is crucial for regulating gene expression, and its subunits are frequently mutated in a wide range of human cancers. A key therapeutic strategy involving this compound is the concept of synthetic lethality. In cancers harboring inactivating mutations in SMARCA4, the cells become dependent on the paralog protein SMARCA2 for survival. Inhibition of SMARCA2 in these SMARCA4-mutant cancer cells leads to cell cycle arrest and apoptosis, providing a targeted therapeutic approach. These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell line studies to investigate its anti-cancer effects.
Data Presentation
The following table summarizes the in vitro activity of this compound and the genetic context of the tested cancer cell lines.
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Status | Endpoint | IC50/AAC50/EC50 |
| SKMEL5 | Melanoma | Mutated | Wild-Type | Anti-proliferative Activity (AAC50) | 5 nM |
| SBC-5 | Small Cell Lung Cancer | Wild-Type | Wild-Type | Anti-proliferative Activity (EC50) | > 10 µM |
| KRT80 Expression | - | - | - | Gene Expression (AAC50) | 10 nM |
Signaling Pathway and Mechanism of Action
This compound targets the ATP-binding pocket of SMARCA2 and SMARCA4, inhibiting their ability to hydrolyze ATP. This enzymatic activity is essential for the chromatin remodeling function of the SWI/SNF complex. In SMARCA4-deficient cancer cells, the inhibition of the remaining SMARCA2 paralog leads to the disruption of critical gene expression programs required for cell proliferation and survival, ultimately resulting in synthetic lethality. One of the downstream effects of SMARCA2 inhibition is the downregulation of specific genes, such as Keratin 80 (KRT80).
Experimental Workflow
A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines involves determining its anti-proliferative activity, assessing its impact on target protein levels, and analyzing changes in downstream gene expression.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the IC50 or AAC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50/AAC50 value.
-
Western Blot Analysis
This protocol is for assessing the protein levels of SMARCA2 and SMARCA4 following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Recommended Primary Antibodies:
| Target | Supplier | Catalog No. | Dilution |
| SMARCA2/BRM | Abcam | ab240648 | 1:1000 |
| SMARCA4/BRG1 | Proteintech | 21634-1-AP | 1:1000 - 1:4000 |
| β-Actin | Cell Signaling | #4970 | 1:1000 |
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection:
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-Actin.
-
Gene Expression Analysis (RT-qPCR)
This protocol is for measuring the mRNA levels of the downstream target gene KRT80.
Materials:
-
Treated cell lysates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers (see table below)
Recommended Primers:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| KRT80 | CTCAATGTGCGCATCCAGAAGC | TTGGTCTTGGCATCCTGGAAGG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for KRT80 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of KRT80 to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Logical Relationship of this compound's Anti-Cancer Effect
The anti-cancer efficacy of this compound in specific contexts is based on the principle of synthetic lethality. This logical relationship is crucial for identifying patient populations that are most likely to respond to this targeted therapy.
Determining the Effective Concentration of Smarca2-IN-8 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-8 is a potent and orally active dual inhibitor of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 (BRM) and SMARCA4 (BRG1).[1] These proteins are critical regulators of gene expression by altering chromatin structure, and their dysregulation is implicated in various cancers.[2] this compound exhibits inhibitory activity in the low nanomolar range and has been shown to suppress the proliferation of cancer cells with specific genetic backgrounds, such as SMARCA2 mutations.[1] This document provides detailed application notes and protocols for determining the effective concentration of this compound in cell-based assays, focusing on cell viability and target gene expression.
Mechanism of Action
This compound targets the ATPase domains of both SMARCA2 and SMARCA4.[3] These proteins are the catalytic subunits of the multi-protein SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel nucleosomes.[2][4] This remodeling process alters the accessibility of DNA to transcription factors, thereby regulating the expression of a multitude of genes involved in cellular processes like proliferation, differentiation, and DNA repair.[2] By inhibiting the ATPase activity of SMARCA2 and SMARCA4, this compound effectively blocks the chromatin remodeling function of the SWI/SNF complex, leading to downstream effects on gene expression and cellular phenotype.
Data Presentation: Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound. This data provides a starting point for determining the optimal concentration range for your specific cell-based assays.
| Parameter | Description | Cell Line | Value | Reference |
| IC₅₀ | Half-maximal inhibitory concentration for ATPase activity | - | SMARCA2: 5 nM SMARCA4: 6 nM | [1] |
| AAC₅₀ | Half-maximal activity concentration for cell proliferation | SKMEL5 (SMARCA2 mutant) | 5 nM | [1] |
| AAC₅₀ | Half-maximal activity concentration for gene expression | SKMEL5 (SMARCA2 mutant) | 10 nM (for KRT80) | [1] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The SWI/SNF signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the effective concentration of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol describes how to determine the effect of this compound on cancer cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest (e.g., SKMEL5)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the AAC₅₀ value using a non-linear regression curve fit.
-
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol details the measurement of KRT80 mRNA levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SKMEL5)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for KRT80 and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Primer Sequences for KRT80:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (including a vehicle control) for 24-48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.[6]
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for KRT80 or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.[5]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for KRT80 and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of KRT80 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Plot the relative gene expression against the this compound concentration to determine the AAC₅₀ for target gene downregulation.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively determine the optimal working concentration of this compound in various cell-based assays. The provided data and methodologies will aid in the design and execution of robust experiments to investigate the biological effects of this potent SWI/SNF inhibitor. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. miR-195-5p Suppresses KRT80 Expression Inducing Cell Cycle Arrest in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smarca2-IN-8 in High-Throughput Screening for Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Smarca2-IN-8, a potent dual inhibitor of the SWI/SNF chromatin remodeling complex ATPases SMARCA2 (BRM) and SMARCA4 (BRG1), in high-throughput screening (HTS) for the discovery of novel cancer therapeutics.
Introduction
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][2] The catalytic subunits of this complex, SMARCA2 and SMARCA4, are ATPases that provide the energy for this remodeling process.[2][3] Dysregulation of the SWI/SNF complex is frequently implicated in various cancers.[4]
A key therapeutic strategy that has emerged is the concept of synthetic lethality. In many cancers, the SMARCA4 gene is mutated or silenced.[5] These cancer cells then become dependent on the paralogous SMARCA2 gene for survival.[5] Inhibition of SMARCA2 in SMARCA4-deficient cancers leads to cell death, providing a targeted therapeutic approach with a potential for a wide therapeutic window.[5]
This compound is an orally active, potent dual inhibitor of SMARCA2 and SMARCA4.[6] Its ability to selectively target cancer cells with specific genetic vulnerabilities makes it a valuable tool for high-throughput screening campaigns aimed at identifying novel anti-cancer agents.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of both SMARCA2 and SMARCA4.[6] This inhibition prevents the SWI/SNF complex from remodeling chromatin, leading to downstream effects on gene expression. In SMARCA4-mutant cancer cells, where SMARCA2 is essential for survival, inhibition by this compound results in the downregulation of genes crucial for cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. One of the key pathways modulated by SMARCA2 is the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and chemoresistance.[7][8] By inhibiting SMARCA2, this compound can lead to the downregulation of this pro-survival pathway.
Data Presentation
The following tables summarize the quantitative data for this compound and its effects on cancer cell lines.
| Parameter | Target | Value | Reference |
| IC50 | SMARCA2 | 5 nM | [6] |
| IC50 | SMARCA4 | 6 nM | [6] |
| Cell Line | Cancer Type | Genetic Background | Parameter | Value | Reference |
| SKMEL5 | Melanoma | SMARCA2 mutant | AAC50 (Anti-proliferative Activity) | 5 nM | [6] |
| SBC-5 | - | - | EC50 (Cell Growth Inhibition) | > 10 µM | [6] |
| Assay | Parameter | Value | Reference |
| KRT80 Gene Expression | AAC50 (Downregulation) | 10 nM | [6] |
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for this compound.
Caption: this compound Mechanism of Action on the JAK2/STAT3 Pathway.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay for High-Throughput Screening
This protocol is adapted for a 384-well format, ideal for HTS applications to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SMARCA4-deficient non-small cell lung cancer lines)
-
Appropriate cell culture medium and supplements
-
This compound
-
Test compounds
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 384-well microplates suitable for luminescence readings
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to the desired concentration (e.g., 1,000-5,000 cells/well, optimize for each cell line).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (as a positive control) and test compounds in DMSO.
-
Further dilute the compounds in cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for approximately 30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each compound.
-
AlphaScreen® Assay for Screening this compound Analogs
This protocol describes a biochemical AlphaScreen® assay to identify and characterize inhibitors of the SMARCA2 bromodomain interaction with acetylated histone peptides, a key step in its chromatin targeting.
Materials:
-
Recombinant human SMARCA2 bromodomain (His-tagged)
-
Biotinylated acetylated histone H4 peptide
-
This compound or other test compounds
-
AlphaScreen® Glutathione Donor Beads
-
AlphaScreen® Streptavidin Acceptor Beads
-
AlphaScreen® Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates (e.g., OptiPlate™-384)
-
Plate reader capable of AlphaScreen® detection
Procedure:
-
Reagent Preparation:
-
Dilute the His-tagged SMARCA2 bromodomain and biotinylated histone H4 peptide to their optimal concentrations (determined through titration experiments) in AlphaScreen® Assay Buffer.
-
Prepare serial dilutions of this compound and test compounds in DMSO and then further dilute in AlphaScreen® Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted His-tagged SMARCA2 bromodomain to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the diluted biotinylated histone H4 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, prepare a 1:1 mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads in AlphaScreen® Assay Buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen®-capable plate reader.
-
-
Data Analysis:
-
The signal in the absence of an inhibitor is considered 100% binding.
-
The signal in the absence of the SMARCA2 bromodomain is considered 0% binding (background).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
These detailed application notes and protocols provide a robust framework for utilizing this compound in high-throughput screening efforts to discover and develop novel targeted cancer therapeutics. The provided data and visualizations offer a clear understanding of its mechanism and potential applications in oncology research.
References
- 1. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications | MDPI [mdpi.com]
- 4. Remodeling the cancer epigenome: mutations in the SWI/SNF complex offer new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRM/SMARCA2 promotes the proliferation and chemoresistance of pancreatic cancer cells by targeting JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Downstream Effects of Smarca2-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-8 is a potent and orally active inhibitor of the SWI/SNF chromatin remodeling complexes, specifically targeting the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1) with IC50 values of 5 nM and 6 nM, respectively.[1] The SWI/SNF complex plays a critical role in regulating gene expression by altering nucleosome positioning, thereby modulating chromatin accessibility for transcription factors.[2][3] Dysregulation of this complex is implicated in various cancers, making its components attractive therapeutic targets. This compound has demonstrated anti-proliferative activity in cancer cells with mutations in SMARCA2 and has been shown to downregulate the expression of SMARCA2-dependent genes like KRT80.[1]
These application notes provide a comprehensive guide for researchers to study the downstream effects of this compound treatment, encompassing methodologies to assess its impact on protein expression, gene regulation, and cellular phenotypes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (SMARCA2) | 5 nM | - | Biochemical Assay | [1] |
| IC50 (SMARCA4) | 6 nM | - | Biochemical Assay | [1] |
| AAC50 (Proliferation) | 5 nM | SKMEL5 (SMARCA2 mutant) | CellTiter-Glo | [1] |
| AAC50 (Gene Expression) | 10 nM | - | KRT80 downregulation | [1] |
| EC50 (Proliferation) | > 10 µM | SBC-5 | CellTiter-Glo (6 days) | [1] |
Table 2: Expected Outcomes of this compound Treatment on Downstream Cellular Processes
| Cellular Process | Expected Effect of this compound | Key Downstream Molecules | Recommended Assay |
| Cell Proliferation | Inhibition, particularly in SMARCA4-deficient cancers. | Cyclin D1, p21 | Cell Viability/Proliferation Assays (MTT, CellTiter-Glo) |
| Gene Expression | Altered expression of SMARCA2/4 target genes. | KRT80, c-MYC, IP3R3 | RT-qPCR, RNA-Sequencing |
| Apoptosis | Induction in sensitive cancer cell lines. | Cleaved Caspase-3, PARP | Annexin V/PI Staining, Caspase Activity Assays |
| Cell Cycle | G1 phase arrest. | - | Flow Cytometry (PI Staining) |
| Chromatin Accessibility | Changes at regulatory regions of target genes. | - | ATAC-seq, DNase-seq |
| Transcription Factor Binding | Altered recruitment to target gene promoters. | GLI1 | Chromatin Immunoprecipitation (ChIP) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., SMARCA4-deficient and proficient lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for quantifying the expression of target genes affected by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., KRT80, IP3R3, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions occupied by SMARCA2/4 and associated transcription factors.
Materials:
-
15-cm cell culture dishes
-
This compound
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-SMARCA2, anti-GLI1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin with the ChIP-grade antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by sequencing (ChIP-seq) for genome-wide analysis.
RNA-Sequencing (RNA-seq)
This protocol provides a general workflow for global gene expression analysis following this compound treatment.
Materials:
-
This compound treated and control cell samples
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Isolation and QC: Extract high-quality total RNA from treated and control cells. Perform DNase I treatment to remove any contaminating genomic DNA. Assess RNA integrity (RIN > 8 is recommended).
-
Library Preparation: Prepare sequencing libraries from the RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched among the differentially expressed genes.
-
References
Application Notes and Protocols: Smarca2-IN-8 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smarca2-IN-8 is a potent and orally active dual inhibitor of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 (BRM) and SMARCA4 (BRG1), with IC50 values of 5 nM and 6 nM, respectively.[1] The therapeutic potential of targeting SMARCA2 is particularly significant in cancers with mutations or deletions in its paralog, SMARCA4. This creates a synthetic lethal relationship, where cancer cells deficient in SMARCA4 become highly dependent on SMARCA2 for survival.[2] Consequently, selective inhibition of SMARCA2 in SMARCA4-mutant cancers can suppress proliferation and induce cell death.[2]
While this compound has demonstrated antitumor efficacy as a single agent, its application in combination with other chemotherapy agents is a promising strategy to enhance therapeutic efficacy and overcome potential resistance mechanisms. This document provides a summary of preclinical data, detailed experimental protocols, and visualizations of relevant biological pathways for the use of SMARCA2 inhibitors and degraders in combination therapies.
Disclaimer: Specific quantitative data and protocols for this compound in combination therapies are limited in publicly available literature. The following data and protocols are primarily based on studies involving selective SMARCA2 protein degraders (PROTACs), which target the same protein and provide a strong rationale for similar combination strategies with this compound.
Data Presentation: Synergistic Combinations
The following tables summarize quantitative data from preclinical studies on the combination of SMARCA2 degraders with other anti-cancer agents.
Table 1: Combination of SMARCA2 Degrader (PRT3789) with KRAS G12C, SHP2, and MEK Inhibitors
| Combination Agent | Cell Line | Cancer Type | Synergy Score (ZIP) | Assay | Reference |
| KRAS G12C Inhibitor | NCI-H2030 | Lung Cancer | >10 (Synergistic) | 7-day CellTiter-Glo | [3] |
| KRAS G12C Inhibitor | UM-UC-3 | Bladder Cancer | >10 (Synergistic) | 7-day CellTiter-Glo | [3] |
| SHP2 Inhibitor | NCI-H2030 | Lung Cancer | >10 (Synergistic) | 7-day CellTiter-Glo | [3] |
| MEK Inhibitor | NCI-H2030 | Lung Cancer | >10 (Synergistic) | 7-day CellTiter-Glo | [3] |
Table 2: Combination of SMARCA2 Degrader (PRT3789) with CDK9 Inhibitor (PRT2527) in Acute Myeloid Leukemia (AML)
| Cell Line | SMARCA2 Degrader DC50 (nM) | Combination Effect | In Vivo Model | Reference |
| KG1 | 1.0 - 2.3 | Synergistic growth repression and cell death | OCI-AML3 Xenograft | [4][5] |
| THP-1 | 1.0 - 2.3 | Synergistic growth repression and cell death | HL-60 Xenograft | [4][5] |
| HL-60 | 1.0 - 2.3 | Synergistic growth repression and cell death | THP-1 Xenograft | [4][5] |
| OCI-AML3 | 1.0 - 2.3 | Synergistic growth repression and cell death | OCI-AML3 Xenograft | [4][5] |
Table 3: Combination of SMARCA2 Degrader (A947) with MCL1 Inhibitors
| Combination Agent | Cell Line | Cancer Type | Synergy Assessment | Assay | Reference |
| AMG-176 | NCI-H1793 | NSCLC | Synergistic | 9x9 Matrix Titration (Cell Viability) | [6] |
| S63845 | NCI-H1793 | NSCLC | Synergistic | 9x9 Matrix Titration (Cell Viability) | [6] |
| AMG-176 | NCI-H1944 | NSCLC | Synergistic | Live Cell Apoptosis Assay | [6] |
| AMG-176 | NCI-H838 | NSCLC | Synergistic | Live Cell Apoptosis Assay | [6] |
Signaling Pathways and Mechanisms of Action
Synthetic Lethality in SMARCA4-Mutant Cancers
The primary rationale for using this compound is the synthetic lethal interaction between SMARCA2 and SMARCA4. In cancer cells where SMARCA4 is inactivated, the cells become solely dependent on SMARCA2 for the ATPase activity of the SWI/SNF complex, which is essential for chromatin remodeling and gene expression. Inhibition of SMARCA2 in this context leads to cell cycle arrest and apoptosis.
References
- 1. foghorntx.com [foghorntx.com]
- 2. preludetx.com [preludetx.com]
- 3. Paper: Selective SMARCA2 Degradation Promotes Leukemic Differentiation and Synergizes with CDK9 Inhibition to Potently Induce Death in Pre-Clinical Models of Acute Myeloid Leukemia [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Uncovering Resistance Mechanisms to Smarca2-IN-8 using Genome-Wide CRISPR-Cas9 Screens
Abstract
The targeted degradation or inhibition of specific cellular proteins represents a promising avenue in cancer therapy. Smarca2-IN-8 is a potent and orally bioavailable inhibitor of SMARCA2 and its paralog SMARCA4, key ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] The development of resistance to such targeted agents is a significant clinical challenge.[3][[“]][5] This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes and pathways that confer resistance to this compound. Understanding these resistance mechanisms is crucial for the development of more effective combination therapies and next-generation inhibitors.
Introduction
The SWI/SNF complex is a critical regulator of gene expression through its ability to remodel chromatin structure.[6][7] The mutually exclusive ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are the catalytic core of this complex.[8] In cancers with inactivating mutations in one paralog, the other often becomes essential for survival, a concept known as synthetic lethality.[9][10] this compound is an inhibitor targeting the ATPase activity of both SMARCA2 and SMARCA4.[1][2] However, as with many targeted therapies, cancer cells can develop resistance through various mechanisms, including on-target mutations, activation of bypass signaling pathways, or alterations in the tumor microenvironment.[3][[“]][11]
CRISPR-Cas9 based functional genomic screens are powerful tools for systematically identifying genes that, when knocked out, lead to a specific phenotype, such as drug resistance.[12][13][14][15] This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. The results of such a screen can reveal novel drug targets for combination therapies and provide a deeper understanding of the cellular pathways that mediate sensitivity to SMARCA2/4 inhibition.
Key Experiments & Methodologies
A typical workflow for a genome-wide pooled CRISPR screen to study drug resistance involves several key steps, from cell line selection to bioinformatic analysis of sequencing data.[15]
Diagram of the Experimental Workflow
Caption: A schematic overview of the CRISPR-Cas9 screening workflow.
Experimental Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line that exhibits sensitivity to this compound. This can be determined by standard cell viability assays (e.g., CellTiter-Glo).
-
Lentiviral Production of Cas9: Generate lentivirus expressing Cas9 nuclease. Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 and the necessary packaging plasmids.
-
Transduction and Selection: Transduce the selected cancer cell line with the Cas9-expressing lentivirus. Select for stably expressing cells using an appropriate antibiotic (e.g., blasticidin).
-
Validation of Cas9 Activity: Confirm Cas9 activity in the stable cell line using a functional assay, such as transduction with a lentiviral vector expressing an sgRNA targeting a non-essential gene and monitoring for knockout efficiency.
CRISPR-Cas9 Library Transduction and Screening
-
Library Selection: Obtain a genome-wide human sgRNA library (e.g., GeCKO v2).
-
Lentiviral Library Production: Produce a high-titer lentiviral sgRNA library by transfecting HEK293T cells with the pooled sgRNA library plasmids.
-
Transduction of Cas9-expressing Cells: Transduce the Cas9-expressing cancer cell line with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Cell Population: Collect a sufficient number of cells to represent the initial sgRNA library distribution (at least 500 cells per sgRNA).
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to a concentration of this compound that results in significant but incomplete cell killing (e.g., IC50-IC80).
-
Cell Culture and Passaging: Culture both cell populations for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve the library complexity.
Genomic DNA Extraction, Sequencing, and Analysis
-
Genomic DNA Extraction: At the end of the treatment period, harvest cells from both the control and treated populations and extract high-quality genomic DNA.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the control and treated populations. Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population. These enriched sgRNAs correspond to genes whose knockout confers resistance.
Data Presentation
The primary quantitative data from a CRISPR screen is the list of "hit" genes. This data should be presented in a clear, tabular format.
Table 1: Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | Rank | sgRNA Count (Treated) | sgRNA Count (Control) | Fold Enrichment | p-value |
| GENE_A | 1 | 15,234 | 1,245 | 12.24 | 1.2e-8 |
| GENE_B | 2 | 12,876 | 1,567 | 8.22 | 5.6e-7 |
| GENE_C | 3 | 10,543 | 1,876 | 5.62 | 2.1e-6 |
| ... | ... | ... | ... | ... | ... |
Table 2: Pathway Analysis of Resistance-Conferring Genes
| Pathway | Number of Genes | p-value |
| Wnt Signaling Pathway | 8 | 1.5e-5 |
| PI3K-Akt Signaling Pathway | 6 | 3.2e-4 |
| MAPK Signaling Pathway | 5 | 8.9e-4 |
| ... | ... | ... |
Potential Resistance Mechanisms and Signaling Pathways
Based on the function of SMARCA2/4, several potential mechanisms could lead to resistance to this compound. A CRISPR screen would help to elucidate which of these are most relevant.
Diagram of Potential Resistance Pathways
Caption: Potential mechanisms of resistance to this compound.
Hit Validation
Following the identification of candidate resistance genes, it is crucial to validate these "hits" through individual gene knockout experiments.
-
Design and Clone Individual sgRNAs: Design 2-3 independent sgRNAs targeting each candidate gene.
-
Generate Knockout Cell Lines: Transduce the Cas9-expressing parental cell line with lentivirus for each individual sgRNA.
-
Confirm Knockout: Verify gene knockout at the protein level by Western blot or at the genomic level by sequencing.
-
Assess Drug Sensitivity: Perform cell viability assays on the individual knockout cell lines in the presence of a dose range of this compound to confirm a shift in the dose-response curve compared to control cells.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify and validate genes that mediate resistance to the SMARCA2/4 inhibitor, this compound. The identification of such resistance mechanisms is a critical step in optimizing the clinical application of targeted therapies and developing rational combination strategies to overcome drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. SMARCA2 - Wikipedia [en.wikipedia.org]
- 8. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kddf.org [kddf.org]
- 11. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 13. synthego.com [synthego.com]
- 14. [PDF] High-throughput screening of a CRISPR/Cas9 library for functional genomics in human cells | Semantic Scholar [semanticscholar.org]
- 15. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Smarca2-IN-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected off-target effects when using Smarca2-IN-8. This compound is a potent, orally active inhibitor of the SWI/SNF chromatin remodeling complex ATPases SMARCA2 (BRM) and SMARCA4 (BRG1)[1]. Understanding and mitigating off-target effects is crucial for accurate experimental interpretation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor that targets the ATPase activity of both SMARCA2 (Brahma homologue, BRM) and SMARCA4 (Brahma-related gene 1, BRG1) with high potency.[1]
Q2: What is the rationale for targeting SMARCA2 in cancer?
A2: Many cancers with inactivating mutations in the SMARCA4 gene become dependent on its paralog, SMARCA2, for survival. This phenomenon, known as synthetic lethality, makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient tumors.[2][3]
Q3: Are there known off-targets for this compound?
A3: Specific off-target screening data for this compound is not publicly available. However, as with many small molecule inhibitors, off-target interactions are possible. For example, the related bromodomain inhibitor PFI-3, which also targets SMARCA2/4, has been noted to have a relatively clean selectivity profile against a panel of 36 kinases but does show some interaction with a few G-protein coupled receptors at higher concentrations.[4][5] It is crucial to experimentally validate that the observed phenotype is a direct result of SMARCA2/4 inhibition.
Q4: How can I confirm that this compound is engaging its intended targets (SMARCA2/4) in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in intact cells.[6][7][8] This assay measures the thermal stabilization of a protein upon ligand binding. A successful CETSA experiment will show a shift in the melting temperature of SMARCA2 and SMARCA4 in the presence of this compound.
Q5: What are the potential downstream effects of inhibiting SMARCA2/4?
A5: Inhibition of the ATPase activity of SMARCA2/4 disrupts the function of the SWI/SNF complex, a key regulator of chromatin structure and gene expression.[9] This can lead to widespread changes in the transcription of genes involved in critical cellular processes such as cell cycle control, DNA repair, and differentiation.[10][11]
Troubleshooting Guide for Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.
Problem 1: Observed phenotype is inconsistent with known SMARCA2/4 inhibition effects.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets. Commercial services are available for this purpose.
-
-
Possible Cause 2: The phenotype is cell-line specific.
-
Troubleshooting Step: Test this compound in multiple, well-characterized cell lines, including those with and without SMARCA4 mutations, to determine if the effect is context-dependent.
-
-
Possible Cause 3: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use techniques like Western blotting or phospho-proteomics to investigate the activation of known compensatory pathways that might mask the on-target effect.
-
Problem 2: High levels of cytotoxicity are observed at effective concentrations.
-
Possible Cause 1: Potent off-target effects on proteins essential for cell survival.
-
Troubleshooting Step: Conduct a dose-response curve to determine the minimal effective concentration. Compare this with cytotoxicity assays (e.g., Annexin V staining for apoptosis) to find a therapeutic window.
-
-
Possible Cause 2: On-target toxicity in cell lines that are not dependent on the SMARCA2/SMARCA4 synthetic lethal relationship.
-
Troubleshooting Step: Confirm the SMARCA4 status of your cell line. The synthetic lethal approach is most effective in SMARCA4-deficient models.
-
Problem 3: Lack of a significant anti-proliferative phenotype in SMARCA4-deficient cancer cells.
-
Possible Cause 1: Insufficient target engagement.
-
Possible Cause 2: The bromodomain, rather than the ATPase domain, is being targeted, which may not be sufficient to inhibit proliferation.
-
Troubleshooting Step: Studies with the bromodomain inhibitor PFI-3 have shown that targeting the bromodomain alone may not be sufficient to displace the full-length SMARCA2 protein from chromatin and inhibit proliferation.[12][13] this compound targets the ATPase domain. Confirming downstream effects on gene expression known to be regulated by SMARCA2 ATPase activity can validate the mechanism.[1]
-
-
Possible Cause 3: Redundancy or compensatory mechanisms within the SWI/SNF complex.
-
Troubleshooting Step: Investigate the expression levels of other SWI/SNF subunits in your cell model.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| SMARCA2 | Biochemical | 5 | [1] |
| SMARCA4 | Biochemical | 6 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | AAC50 (nM) | Notes | Reference |
| SKMEL5 | Proliferation | 5 | SMARCA2 mutated cancer cell line | [1] |
| KRT80 Expression | Gene Expression | 10 | Downregulation of SMARCA2-dependent gene | [1] |
Table 3: Selectivity Profile of a Related Bromodomain Inhibitor (PFI-3)
| Target | Assay | Kd (nM) | Reference |
| SMARCA2/4 | BROMOScan | 55 - 110 | [14] |
| PBRM1 (PB1(5)) | Isothermal Titration Calorimetry (ITC) | 48 | [15] |
| Kinase Panel (36 kinases) | Enzymatic Assays | No significant cross-reactivity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and validating experimental results.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for verifying the binding of this compound to SMARCA2/4 in intact cells.
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the levels of soluble SMARCA2 and SMARCA4 by Western blotting using specific antibodies. An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Proteomics-Based Off-Target Identification
This protocol outlines a general workflow for identifying potential off-targets of this compound using mass spectrometry.
1. Sample Preparation:
- Treat cells with this compound or vehicle control.
- Lyse the cells and prepare protein extracts.
2. (Optional) Affinity Chromatography:
- If a derivatized version of this compound with a reactive group and an affinity tag (e.g., biotin) is available, it can be used to pull down interacting proteins.
3. Protein Digestion:
- Digest the protein lysates into peptides using an enzyme such as trypsin.
4. Mass Spectrometry Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Search the acquired mass spectra against a protein database to identify and quantify proteins.
- Compare the protein abundance between the drug-treated and vehicle-treated samples. Proteins that show a significant change in abundance are potential off-targets. Quantitative techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) can improve the accuracy of quantification.[16]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 6. CETSA [cetsa.org]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Our Research — CETSA [cetsa.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterozygous mutations in SMARCA2 reprogram the enhancer landscape by global retargeting of SMARCA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Bioavailability Challenges with Smarca2-IN-8: A Technical Guide
Technical Support Center
For researchers and drug development professionals working with the potent and selective ATPase inhibitor, Smarca2-IN-8, achieving optimal bioavailability is crucial for successful in vivo studies. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you navigate and overcome common hurdles in your research.
Troubleshooting Guide: Addressing Poor Bioavailability of this compound
This section is designed to help you identify and resolve potential issues affecting the oral bioavailability of this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations after oral gavage. | Poor Solubility: this compound may have limited solubility in aqueous solutions, leading to incomplete dissolution in the gastrointestinal (GI) tract. | Formulation Optimization: Prepare a suspension using a vehicle known to improve the solubility and absorption of hydrophobic compounds. A recommended starting formulation is 0.5% (w/v) methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in sterile water . Ensure the suspension is homogenous before each administration. |
| Metabolic Instability: The compound may be rapidly metabolized in the liver (first-pass metabolism) or gut wall. | In Vitro Metabolic Stability Assessment: Conduct a microsomal stability assay to determine the intrinsic clearance of this compound. If metabolic instability is confirmed, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or explore structural modifications of the compound if feasible. | |
| High inter-animal variability in pharmacokinetic (PK) profiles. | Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or administration into the lungs instead of the stomach. | Refine Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Administer a consistent volume based on the most recent body weight. |
| Physiological State of Animals: Factors such as fed vs. fasted state can significantly impact drug absorption. | Standardize Experimental Conditions: Fast animals overnight (with free access to water) before oral administration to reduce variability in gastric emptying and food-drug interactions. Maintain consistent fasting times across all study groups. | |
| Negligible therapeutic effect despite achieving detectable plasma levels. | High Protein Binding: this compound might exhibit high binding to plasma proteins, reducing the free fraction available to engage the target. | Measure Plasma Protein Binding: Determine the extent of plasma protein binding using techniques like equilibrium dialysis. This will help correlate total plasma concentration with the pharmacologically active free drug concentration. |
| Insufficient Target Engagement: The achieved free plasma concentration may not be sufficient to effectively inhibit the SMARCA2 ATPase in the target tissue. | Pharmacodynamic (PD) Assessment: In addition to measuring plasma concentrations, assess target engagement in tumor tissue or a surrogate tissue. This can be done by measuring the expression of SMARCA2-dependent genes like KRT80. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: While the exact percentage of oral bioavailability (%F) for this compound (referred to as compound 13 in the primary literature) is not explicitly stated, it has been demonstrated to be an orally active inhibitor. In a SWI/SNF-mutant lung tumor xenograft model, oral administration of this compound led to significant tumor growth inhibition, indicating that it achieves sufficient systemic exposure to exert its pharmacological effect.
Q2: What is a reliable formulation for the oral administration of this compound in mice?
A2: A commonly used and effective vehicle for preclinical studies is a suspension of 0.5% methylcellulose (MC) and 0.2% Tween 80 in water [1]. This formulation aids in wetting the compound and preventing aggregation, which can improve its dissolution and subsequent absorption.
Q3: How can I assess the metabolic stability of this compound in my experimental system?
A3: A standard method to evaluate metabolic stability is the in vitro microsomal stability assay. This involves incubating the compound with liver microsomes (from the species of interest, e.g., mouse, rat, or human) and a cofactor mixture (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: When evaluating the pharmacokinetics of this compound, key parameters to measure include:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
These parameters will provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Quantitative Data Summary
The following table summarizes the pharmacokinetic data for orally administered SMARCA2 PROTAC degraders, which can serve as a reference for what to expect from orally active small molecule inhibitors targeting SMARCA2.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-last) (ng*h/mL) | Species | Oral Bioavailability (%F) |
| AU-24118 | 10 | Oral | 1,310 | 4 | 20,400 | Mouse | 58.4 |
| 10 | Oral | 2,120 | 8 | 38,600 | Rat | 80.4 | |
| YDR1 | 25 | Oral | 1,211 ± 204 | 2 | 5,594 ± 1,514 | Mouse | 42 |
| YD54 | 25 | Oral | 2,578 ± 1,029 | 1 | 9,726 ± 2,341 | Mouse | 64 |
Data for AU-24118, YDR1, and YD54 are included for comparative purposes as they are also orally bioavailable SMARCA2-targeting compounds.
Experimental Protocols
1. Protocol for Oral Formulation Preparation
-
Objective: To prepare a homogenous suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Methylcellulose (MC), 400 cP
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Calibrated pipettes and balance
-
-
Procedure:
-
Prepare the vehicle solution: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat and stir until fully dissolved. Allow the solution to cool to room temperature. Add 0.2 mL of Tween 80 and mix thoroughly.
-
Weigh the required amount of this compound for the desired concentration and dose volume.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Alternatively, use a homogenizer for more efficient particle size reduction and suspension.
-
Continuously stir the final suspension on a stir plate during dosing to maintain homogeneity.
-
2. Protocol for In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
-
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Acclimatize animals for at least 3 days before the study.
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record the body weight of each mouse before dosing.
-
Administer a single oral dose of the this compound suspension via oral gavage. A typical dose might be 25 mg/kg.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifuging to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizing Key Concepts
Caption: Factors influencing the oral bioavailability of a compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
How to minimize toxicity associated with Smarca2-IN-8 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with Smarca2-IN-8 treatment.
Understanding this compound and Associated Toxicity
This compound is a potent, orally active small molecule that inhibits the ATPase activity of both SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which are the catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][2] The therapeutic rationale for targeting SMARCA2 often lies in the principle of synthetic lethality, where cancer cells with a loss-of-function mutation in SMARCA4 become dependent on its paralog, SMARCA2, for survival.[3][4][5]
However, the dual inhibitory nature of this compound presents a significant challenge, as the inhibition of SMARCA4 in non-cancerous cells can lead to toxicity.[3][6] Dual inhibitors of SMARCA2 and SMARCA4 have been reported to be poorly tolerated, and even inhibitors with a degree of selectivity for SMARCA2 have been associated with SMARCA4-related toxicities, such as body weight loss in animal models.[6] Therefore, a key aspect of minimizing toxicity during this compound treatment is careful experimental design and the implementation of strategies to monitor and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by inhibiting the ATPase activity of the SMARCA2 and SMARCA4 proteins.[1][2] These proteins are the core catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[7][8] By inhibiting their function, this compound can modulate the expression of genes involved in cell proliferation and survival.[2]
Q2: Why is toxicity a concern with this compound treatment?
A2: Toxicity is a primary concern because this compound inhibits both SMARCA2 and its closely related paralog, SMARCA4.[1][2] While SMARCA2 is a therapeutic target in SMARCA4-mutant cancers, SMARCA4 is essential for the normal function and maintenance of many tissues.[3] Inhibition of SMARCA4 in healthy cells can lead to on-target toxicity, which has been a limiting factor for dual SMARCA2/4 inhibitors in clinical development.[6]
Q3: What are the signs of toxicity to monitor in in vivo studies?
A3: In animal studies, it is crucial to monitor for signs of toxicity, which may include, but are not limited to:
-
Body weight loss
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Reduced activity or lethargy
-
Changes in food and water consumption
-
Gastrointestinal issues (e.g., diarrhea)
A comprehensive pathological and toxicological assessment should be conducted at the end of the study.[9]
Q4: How can I select the appropriate cell lines for my in vitro experiments?
A4: The choice of cell lines is critical for observing the desired effects of this compound while understanding its toxicity profile.
-
For efficacy studies: Use cancer cell lines with a known SMARCA4 loss-of-function mutation and confirmed SMARCA2 expression. These cells are expected to be sensitive to this compound due to synthetic lethality.[3][5]
-
For toxicity and off-target effect studies: Utilize cell lines that are wild-type for both SMARCA2 and SMARCA4 to assess the impact of dual inhibition on "normal" cells.
Q5: What are the recommended starting concentrations for in vitro assays?
A5: The IC50 values for this compound are in the low nanomolar range (5 nM for SMARCA2 and 6 nM for SMARCA4).[1][2] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 10 µM) to determine the optimal working concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in SMARCA4-Wild-Type Control Cell Lines
| Possible Cause | Suggested Solution |
| SMARCA4 Inhibition-Mediated Toxicity | This is an expected on-target effect in cells that rely on SMARCA4. To mitigate this, carefully titrate the concentration of this compound to the lowest effective dose that inhibits SMARCA2 in your target cells while minimizing toxicity in control cells. Consider reducing the treatment duration. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the cell culture medium is non-toxic (typically below 0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Compound Instability | The compound may degrade in the culture medium, leading to the formation of toxic byproducts. Prepare fresh stock solutions and working dilutions for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.[1] |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets. If possible, use a structurally distinct dual SMARCA2/4 inhibitor as a control to see if the toxicity is compound-specific. Consider using a more selective SMARCA2 inhibitor if available to differentiate between SMARCA2 and SMARCA4-mediated effects. |
Issue 2: Lack of Efficacy in SMARCA4-Mutant Cancer Cell Lines
| Possible Cause | Suggested Solution |
| Incorrect Cell Line Genetics | Verify the SMARCA4 and SMARCA2 status of your cell line through sequencing and western blotting. The intended synthetic lethal effect will not be observed if the SMARCA4 mutation is not a loss-of-function mutation or if SMARCA2 is not expressed. |
| Insufficient Compound Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. The anti-proliferative effects of epigenetic modifiers can sometimes be delayed. |
| Compound Inactivity | Ensure the compound has been stored correctly and is not expired. Test the activity of your this compound stock in a biochemical assay if possible. |
| Cell Culture Conditions | High cell seeding density can sometimes mask the anti-proliferative effects of a compound. Optimize the seeding density for your cell viability assays. |
| Drug Efflux | Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Co-treatment with an efflux pump inhibitor may help to overcome this, but this can introduce confounding factors. |
Issue 3: Inconsistent Results in In Vivo Studies
| Possible Cause | Suggested Solution |
| Poor Compound Bioavailability | Although this compound is reported to be orally active with good pharmacokinetics in mice, formulation can significantly impact absorption.[1][2] Ensure the compound is properly solubilized in a suitable vehicle for oral administration. Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of the compound. |
| High Toxicity Leading to Animal Morbidity | The dose may be too high, leading to excessive SMARCA4 inhibition. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals daily for signs of toxicity and establish clear endpoints for euthanasia. |
| Tumor Model Resistance | The in vivo tumor microenvironment can influence drug response. Ensure that the xenograft model is well-characterized and appropriate for testing a SMARCA2 inhibitor. |
| Variability in Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, proper technique is crucial to avoid stress and ensure the full dose is delivered. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | AAC50 (nM) | Reference |
| SMARCA2 | 5 | - | Biochemical Assay | - | [1][2] |
| SMARCA4 | 6 | - | Biochemical Assay | - | [1][2] |
| - | - | SKMEL5 (SMARCA2 mutant) | Cell Proliferation | 5 | [1][2] |
| - | - | - | KRT80 Gene Expression | 10 | [1][2] |
IC50: Half-maximal inhibitory concentration; AAC50: Half-maximal activity concentration
Experimental Protocols
Detailed Methodology: Cell Viability Assay (General Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
-
Detailed Methodology: Quantitative PCR (qPCR) for KRT80 Gene Expression
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for KRT80 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Primer sequences for KRT80 can be found in the literature (e.g., Forward: 5'-GGCTGGCACTATCTCCAAGG-3', Reverse: 5'-CCTTGCCAATTAGGGAGGCA-3').[10]
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of KRT80 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the SWI/SNF complex.
Caption: Workflow for evaluating this compound efficacy and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Smarca2 genetic ablation is phenotypically benign in a safety assessment of tamoxifen-inducible conditional knockout rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keratin 80 serves as a potential biomarker in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Smarca2-IN-8 on SMARCA2/4 ATPase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression, primarily through the ATPase activity of its catalytic subunits, SMARCA2 (BRM) and SMARCA4 (BRG1). Dysregulation of this complex is implicated in numerous cancers, making its components attractive targets for therapeutic intervention. Smarca2-IN-8 has emerged as a potent inhibitor of the ATPase activity of both SMARCA2 and SMARCA4. This guide provides a comparative analysis of this compound with other classes of SMARCA2/4 modulators, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Comparative Analysis of SMARCA2/4 Inhibitors
The landscape of SMARCA2/4-targeting compounds includes direct ATPase inhibitors, bromodomain inhibitors, and proteolysis-targeting chimeras (PROTACs). Each class offers a distinct mechanism for modulating SWI/SNF complex function.
| Compound | Target(s) | Mechanism of Action | Biochemical IC50 (SMARCA2) | Biochemical IC50 (SMARCA4) | Cellular Activity |
| This compound | SMARCA2/4 | ATPase Inhibitor | 5 nM[1] | 6 nM[1] | Antiproliferative activity in SMARCA4-mutant cell lines (e.g., SK-MEL-5 AAC50 = 5 nM); Downregulates SMARCA2-dependent gene expression (e.g., KRT80 AAC50 = 10 nM)[1] |
| FHD-286 | SMARCA2/4 | Allosteric ATPase Inhibitor | Reported as a potent dual inhibitor | Reported as a potent dual inhibitor | Induces differentiation and loss of viability in AML cell lines[2][3] |
| PFI-3 | SMARCA2/4, PBRM1 | Bromodomain Inhibitor | Kd = 55-110 nM[4][5] | Kd = 55-110 nM[4][5] | Displaces GFP-tagged SMARCA2-bromodomain from chromatin (IC50 = 5.78 µM); Limited antiproliferative effect as a single agent[1][4] |
| A947 | SMARCA2 | PROTAC Degrader | N/A (Degrader) | N/A (Degrader) | Potent and selective degradation of SMARCA2, leading to growth inhibition in SMARCA4 mutant models.[6] |
| YDR1/YD54 | SMARCA2 | PROTAC Degrader | DC50 = 60-69 nM (YDR1); 8.1-16 nM (YD54) | Moderate to high degradation at higher concentrations | Potent and selective degradation of SMARCA2; Synergistic growth inhibition with KRAS G12C inhibitors in co-mutant models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of inhibitor activity. Below are representative protocols for key experiments.
Biochemical ATPase Activity Assay (for ATPase Inhibitors)
This protocol is adapted from the principles described in the discovery of this compound and other ATPase inhibitors.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SMARCA2/4 ATPase activity.
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
Nucleosome substrates
-
ATP
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 0.1% BSA, 0.01% Tween-20, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant SMARCA2 or SMARCA4 protein, and nucleosome substrates diluted in assay buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the validation of target engagement within a cellular context.
Objective: To determine if the test compound binds to and stabilizes SMARCA2/4 in cells.
Materials:
-
Cancer cell line of interest
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Antibodies against SMARCA2 and SMARCA4
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against SMARCA2 and SMARCA4.
-
Quantify the band intensities to determine the melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot Analysis for PROTAC-Mediated Degradation
This protocol is used to validate the degradation of SMARCA2/4 by PROTACs.[8]
Objective: To assess the dose- and time-dependent degradation of SMARCA2/4 upon treatment with a PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Plate cells and treat with a range of concentrations of the PROTAC or vehicle control for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizing Pathways and Workflows
SMARCA2/4 Signaling Pathway in Chromatin Remodeling
The SWI/SNF complex, with SMARCA2 or SMARCA4 as its catalytic core, utilizes the energy from ATP hydrolysis to remodel nucleosomes. This process alters the accessibility of DNA to transcription factors, thereby regulating gene expression.
Caption: Mechanism of SMARCA2/4-mediated chromatin remodeling and its inhibition.
Experimental Workflow for Validating SMARCA2/4 Inhibitors
A generalized workflow for the initial characterization of a novel SMARCA2/4 inhibitor is presented below.
Caption: A typical workflow for the characterization of SMARCA2/4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Partial Inactivation of the Chromatin Remodelers SMARCA2 and SMARCA4 in Virus-Infected Cells by Caspase-Mediated Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction Between SMARCA4 Mutation and SMARCA2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between mutations in the SWI/SNF chromatin remodeler subunit, SMARCA4 (also known as BRG1), and the inhibition of its paralog, SMARCA2 (also known as BRM), presents a promising therapeutic avenue for a subset of cancers. Tumors with loss-of-function mutations in SMARCA4 become dependent on the ATPase activity of SMARCA2 for survival. This guide provides a comparative overview of preclinical data for compounds targeting this vulnerability, with a focus on the dual inhibitor Smarca2-IN-8 and emerging selective SMARCA2 degraders.
The Core Concept: Synthetic Lethality
In oncology, synthetic lethality describes a genetic interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of SMARCA4-mutant cancers, the tumor cells can survive the loss of SMARCA4. However, if the function of the remaining paralog, SMARCA2, is also inhibited, it leads to catastrophic cellular dysfunction and apoptosis. This creates a therapeutic window to selectively target cancer cells while sparing healthy tissues that retain functional SMARCA4.
Comparative Analysis of Therapeutic Agents
The primary strategies to exploit this synthetic lethality involve either direct inhibition of the SMARCA2 ATPase activity or targeted degradation of the SMARCA2 protein.
| Compound | Type | Target(s) | IC50 (SMARCA2) | IC50 (SMARCA4) | Key Findings |
| This compound | Small Molecule Inhibitor | SMARCA2, SMARCA4 | 5 nM | 6 nM | Dual inhibitor with potent enzymatic inhibition. Demonstrates antitumor efficacy in preclinical models. |
| A947 | PROTAC Degrader | SMARCA2 | DC50 = 39 pM | DC50 = 1.1 nM | Potent and selective SMARCA2 degrader. Shows significant tumor growth inhibition in SMARCA4-mutant xenograft models.[1][2][3][4] |
| YDR1 | PROTAC Degrader | SMARCA2 | DC50 = 60-69 nM | - | Orally bioavailable and potent SMARCA2 degrader. Exhibits in vivo efficacy and is well-tolerated.[5] |
| PRT3789 | Degrader | SMARCA2 | - | - | First-in-human clinical trial initiated for SMARCA4-mutated solid tumors.[6][7] |
| GLR-203101 | PROTAC Degrader | SMARCA2 | - | - | Orally bioavailable and demonstrates robust, dose-dependent antitumor activity in a SMARCA4-deficient xenograft model.[8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process, while DC50 is the concentration required to induce 50% of the maximal degradation of a target protein.
Experimental Protocols
Validating the efficacy of compounds targeting the SMARCA4/SMARCA2 synthetic lethal axis involves a series of in vitro and in vivo experiments.
In Vitro Cell Viability Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Plate SMARCA4-mutant and SMARCA4-wild-type cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound or a PROTAC) and add it to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A significantly lower IC50 in the SMARCA4-mutant cells indicates selective activity.
Western Blot for Protein Degradation
This technique is crucial for validating the mechanism of action of PROTACs, which are designed to degrade the target protein.
Protocol:
-
Cell Treatment: Treat SMARCA4-mutant cells with the PROTAC degrader at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and untreated samples.
In Vivo Xenograft Studies
These studies are essential to evaluate the anti-tumor efficacy and tolerability of the compounds in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject SMARCA4-mutant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound or a PROTAC) and vehicle control via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined schedule.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
The synthetic lethal interaction between SMARCA4 mutations and SMARCA2 inhibition is a validated and promising strategy for the development of targeted cancer therapies. While dual inhibitors like this compound have demonstrated preclinical efficacy, the development of selective SMARCA2 degraders, such as PROTACs, offers the potential for enhanced selectivity and a wider therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of novel compounds targeting this critical vulnerability in cancer.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PRT3789 is a First-in-Human SMARCA2-Selective Degrader that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Cross-Validation of Smarca2-IN-8's Anti-proliferative Effects in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Smarca2-IN-8 across various cancer models. This compound is an orally active, dual inhibitor of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 (BRM) and SMARCA4 (BRG1).[1][2] The primary therapeutic strategy for targeting SMARCA2 is based on the principle of synthetic lethality in cancers with inactivating mutations in its paralog, SMARCA4.
Mechanism of Action: Targeting Synthetic Lethality
The SWI/SNF complex is a crucial regulator of gene expression through chromatin remodeling. SMARCA2 and SMARCA4 are mutually exclusive catalytic subunits of this complex. In cancers where SMARCA4 is lost, the cells become dependent on SMARCA2 for survival. Inhibition of SMARCA2 in these SMARCA4-deficient tumors leads to cell cycle arrest and apoptosis, a concept known as synthetic lethality. This compound, by inhibiting the ATPase activity of SMARCA2, effectively targets this dependency.
References
A Comparative Analysis: Smarca2-IN-8 and the Dawn of Potent ATPase-Targeted SMARCA Inhibition
For Immediate Release
A deep dive into the evolution of SMARCA inhibitors, this guide offers a comparative analysis of the second-generation ATPase inhibitor, Smarca2-IN-8, against first-generation bromodomain inhibitors. Highlighting key differences in mechanism, potency, and therapeutic potential, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
The therapeutic targeting of the SWI/SNF chromatin remodeling complex, frequently mutated in a variety of cancers, has seen a significant evolution. Early strategies focused on the inhibition of the bromodomain of the core ATPase subunits, SMARCA2 and SMARCA4. However, the emergence of ATPase inhibitors like this compound represents a paradigm shift, demonstrating markedly superior anti-proliferative effects. This guide provides a comprehensive comparison of these two classes of inhibitors, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
| Feature | This compound (ATPase Inhibitor) | First-Generation (Bromodomain Inhibitors - e.g., PFI-3) |
| Target | ATPase domain of SMARCA2/4 | Bromodomain of SMARCA2/4 |
| Mechanism of Action | Inhibits ATP hydrolysis, preventing chromatin remodeling | Prevents recognition of acetylated histones, disrupting chromatin targeting |
| Biochemical Potency | IC₅₀: 5 nM (SMARCA2), 6 nM (SMARCA4)[1] | Kd: 89 nM (SMARCA2/4)[2] |
| Cellular Potency | AAC₅₀: 5 nM (in SMARCA2-mutant SKMEL5 cells)[1] | No significant anti-proliferative effect as a single agent[3][4] |
| Therapeutic Potential | Potent single-agent anti-tumor activity, particularly in SMARCA4-deficient cancers (synthetic lethality) | Limited single-agent efficacy; potential for combination therapies[5] |
| Oral Bioavailability | Orally active with good pharmacokinetic properties in mice[1] | Cell-permeable, but in vivo efficacy as a single agent is limited[3] |
Deciphering the Mechanism: ATPase vs. Bromodomain Inhibition
The distinct mechanisms of action of this compound and first-generation bromodomain inhibitors are central to their differing therapeutic efficacies. The accompanying diagrams illustrate these differences.
Caption: Differential targeting of SMARCA protein domains.
The SMARCA protein, a core component of the SWI/SNF complex, utilizes its ATPase domain to hydrolyze ATP, providing the energy for chromatin remodeling. The bromodomain serves to anchor the complex to acetylated histones on the chromatin.
Caption: Downstream effects of ATPase vs. Bromodomain inhibition.
This compound directly inhibits the engine of the remodeling complex, leading to a potent downstream cascade of cell cycle arrest and apoptosis. In contrast, first-generation bromodomain inhibitors like PFI-3 are less effective at halting the chromatin remodeling process, resulting in minimal impact on cell proliferation when used as a monotherapy.[3][4]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate and compare SMARCA inhibitors.
Biochemical ATPase Activity Assay
This assay quantifies the ability of an inhibitor to block the ATP hydrolysis activity of the SMARCA2/4 enzyme.
-
Principle: Recombinant SMARCA2 or SMARCA4 protein is incubated with ATP and a DNA or nucleosome substrate. The rate of ATP hydrolysis is measured by quantifying the amount of ADP produced over time, typically using a coupled enzyme assay that results in a detectable change in absorbance or fluorescence.
-
Procedure Outline:
-
Purified recombinant SMARCA2 or SMARCA4 protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of ATP and a suitable substrate (e.g., nucleosomes).
-
The reaction is monitored in real-time or at fixed time points to determine the rate of ADP formation.
-
IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor.
-
Principle: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
-
Procedure Outline:
-
Cancer cells (e.g., SMARCA4-mutant lung cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or PFI-3) or vehicle control.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
Luminescence, which is proportional to the amount of ATP, is measured using a plate reader.
-
The half-maximal effective concentration (EC₅₀) or anti-proliferative IC₅₀ is determined by analyzing the dose-response curve.
-
Western Blot Analysis for Target Engagement
Western blotting is used to assess the levels of specific proteins within a cell, providing evidence of target engagement and downstream effects.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., SMARCA2, SMARCA4, or downstream markers).
-
Procedure Outline:
-
Cells are treated with the inhibitor or vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody against the target protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been demonstrated in preclinical mouse models.[1]
-
Model: Immunocompromised mice bearing subcutaneous xenografts of human cancer cell lines, particularly those with SMARCA4 mutations, are a common model.[6]
-
Dosing: this compound is orally bioavailable and can be administered to mice via oral gavage.[1] Dosing regimens would be determined based on pharmacokinetic and tolerability studies. For example, a similar PROTAC degrader of SMARCA2, GLR-203101, was administered orally at 25 mg/kg in a xenograft model.[6]
-
Efficacy Readout: Tumor volume is measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) is a key endpoint. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for SMARCA2 levels) to confirm target engagement in vivo.[6]
Conclusion
The development of this compound and other ATPase inhibitors marks a significant advancement in the pursuit of effective therapies for SWI/SNF-mutated cancers. By directly targeting the catalytic engine of the chromatin remodeling complex, these second-generation inhibitors have demonstrated superior potency and anti-proliferative activity compared to their first-generation bromodomain-targeting predecessors. The data strongly supports the prioritization of ATPase-domain inhibitors in ongoing and future drug discovery efforts for this important class of oncology targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Unveiling the Transcriptional Aftermath: A Comparative Guide to Gene Expression Changes Induced by Smarca2-IN-8
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting key cellular targets is paramount. This guide provides a comprehensive comparison of the downstream gene expression changes induced by Smarca2-IN-8, a potent and orally active dual inhibitor of the SWI/SNF chromatin remodeling complex subunits SMARCA2 (BRM) and SMARCA4 (BRG1). We delve into the experimental data, present clear comparisons with alternative inhibitors, and provide detailed protocols to support your research endeavors.
This compound exerts its effects by targeting the ATPase activity of SMARCA2 and SMARCA4, crucial components of the SWI/SNF complex. This complex plays a pivotal role in regulating gene expression by altering the structure of chromatin, the tightly packaged form of DNA in the nucleus. By inhibiting these ATPases, this compound effectively modulates the accessibility of genes to the transcriptional machinery, leading to widespread changes in gene expression.
A key therapeutic strategy involving SMARCA2 inhibition focuses on cancers harboring mutations in the SMARCA4 gene. In these "SMARCA4-deficient" cancers, the cells become dependent on the remaining SMARCA2 subunit for survival, a phenomenon known as synthetic lethality. By inhibiting SMARCA2, compounds like this compound can selectively target and kill these cancer cells.
Downstream Gene Expression Changes: A Quantitative Look
While comprehensive, publicly available RNA-sequencing datasets specifically for this compound are still emerging, the available data consistently points to the downregulation of Keratin 80 (KRT80) as a robust biomarker of its activity.[1] The table below summarizes the known effects of this compound and compares them with other SMARCA2-targeting compounds.
| Compound | Target(s) | Key Downregulated Genes | Cell Line(s) | Quantitative Data (IC50/AAC50) |
| This compound | SMARCA2/SMARCA4 | KRT80 | H1299 | AAC50: 10 nM[1] |
| SMARCA2-IN-6 | SMARCA2/SMARCA4 | KRT80 | H1299 | IC50: 26 nM |
| SMARCA2-IN-7 | SMARCA2/SMARCA4 | KRT80 | H1299 | AAC50: 42 nM |
| PRT001 (Degrader) | SMARCA2 | KRT80, AXL | NCI-H1693 | Not specified |
| PRT003 (Degrader) | SMARCA2 | KRT80, AXL | NCI-H1693 | Not specified |
| YD23 (PROTAC) | SMARCA2 | Cell Cycle Genes, NEDD9 | SMARCA4-deficient lung cancer cells | Not specified |
Note: IC50 represents the half-maximal inhibitory concentration, while AAC50 represents the half-maximal activity concentration for gene expression downregulation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for studying this compound, the following diagrams are provided.
References
A Head-to-Head Comparison: Smarca2-IN-8 Versus Genetic Knockdown for SMARCA2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of different methods for targeting specific proteins is paramount. This guide provides a comprehensive comparison of two prominent techniques for inhibiting SMARCA2, a key chromatin remodeler implicated in cancer: the small molecule inhibitor Smarca2-IN-8 and genetic knockdown via RNA interference (RNAi).
This comparison delves into their mechanisms of action, effects on cellular processes, and potential off-target effects, supported by experimental data. We also provide detailed protocols for key experimental assays and visual diagrams to elucidate the underlying biological pathways and experimental workflows.
At a Glance: this compound vs. SMARCA2 Genetic Knockdown
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Potent and orally active inhibitor of the ATPase activity of SMARCA2 and its paralog SMARCA4.[1] | Post-transcriptional silencing of the SMARCA2 gene, leading to reduced mRNA and protein levels. |
| Target | ATPase domain of SMARCA2 and SMARCA4 proteins. | SMARCA2 mRNA. |
| Effect | Inhibition of chromatin remodeling activity. | Reduction in the total amount of SMARCA2 protein. |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA), but generally less readily reversible. |
| Off-Target Effects | Potential for off-target kinase inhibition or binding to other ATPases. Specific off-target profile for this compound is not extensively published. | Can have off-target effects through miRNA-like seed sequence interactions, potentially affecting unintended transcripts.[2][3] |
| Therapeutic Relevance | Preclinical studies show antitumor efficacy, particularly in SMARCA4-mutant cancers, a concept known as synthetic lethality.[1][4][5] | Extensively used in preclinical research to validate SMARCA2 as a therapeutic target and has demonstrated potent anti-proliferative effects in SMARCA4-deficient cancer cells.[4][6][7][8][9] |
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and SMARCA2 genetic knockdown. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.
Table 1: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| SKMEL5 | Melanoma (SMARCA2 mutant) | AAC₅₀ (Anti-proliferative Activity) | 5 | [1] |
| KRT80-dependent cells | - | AAC₅₀ (Downregulation of KRT80) | 10 | [1] |
| Recombinant SMARCA2 | - | IC₅₀ (Biochemical Assay) | 5 | [1] |
| Recombinant SMARCA4 | - | IC₅₀ (Biochemical Assay) | 6 | [1] |
Table 2: Effects of SMARCA2 Genetic Knockdown on Cell Viability
| Cell Line | Cancer Type | SMARCA4 Status | Effect of SMARCA2 Knockdown | Reference |
| A549 | Non-Small Cell Lung Cancer | Deficient | Profound growth inhibition | [4][6][7] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Deficient | Profound growth inhibition | [4] |
| NCI-H838 | Non-Small Cell Lung Cancer | Deficient | Profound growth inhibition | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | Wild-type | No effect on proliferation | [4][6][7] |
| GAMG | Glioblastoma | Mutant | Significantly reduced cell proliferation | [8] |
| LN405 | Glioblastoma | Wild-type | No appreciable effect on proliferation | [8] |
Signaling Pathways and Experimental Workflows
SMARCA2 Signaling Pathway
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[10] This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[10] In cancers with a loss-of-function mutation in its paralog, SMARCA4, cells become highly dependent on SMARCA2 for survival, a phenomenon known as synthetic lethality.[4][5]
Caption: SMARCA2 in the context of SMARCA4 deficiency.
Experimental Workflow: Comparing this compound and Genetic Knockdown
The following diagram outlines a typical experimental workflow to compare the effects of a small molecule inhibitor and genetic knockdown on a target protein and cellular phenotype.
Caption: Workflow for comparing inhibitor vs. knockdown.
Experimental Protocols
Western Blot for SMARCA2 Protein Levels
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound or transfect with SMARCA2 siRNA/shRNA for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Colony Formation Assay
-
Cell Seeding: Following treatment with this compound or transfection with SMARCA2 siRNA/shRNA, harvest and count the cells. Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) manually or using imaging software.
Chromatin Immunoprecipitation (ChIP) for SMARCA2 Occupancy
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for SMARCA2 or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[2][3][11][12]
Discussion and Conclusion
Both this compound and genetic knockdown are powerful tools for studying the function of SMARCA2. This compound offers the advantage of temporal control and reversibility, which is crucial for dissecting dynamic cellular processes and for therapeutic applications. Genetic knockdown, particularly with stable shRNA expression, provides a means for long-term and robust target suppression, which is ideal for validating the consequences of sustained SMARCA2 loss.
The choice between these two methods will depend on the specific research question. For validating SMARCA2 as a drug target and for preclinical in vivo studies, a potent and selective small molecule inhibitor like this compound is invaluable. For mechanistic studies requiring profound and sustained target depletion, genetic knockdown remains a gold standard.
A critical consideration for both approaches is the potential for off-target effects. While selective SMARCA2 degraders have been shown to have a clean off-target profile, the specificity of this compound requires further investigation through comprehensive proteomic analyses.[5][13] Similarly, the off-target effects of RNAi can be mitigated by using multiple siRNAs/shRNAs targeting different sequences of the same gene and performing rescue experiments.
References
- 1. preludetx.com [preludetx.com]
- 2. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. pan.stanford.edu [pan.stanford.edu]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Smarca2-IN-8: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Smarca2-IN-8's selectivity for the ATPases SMARCA2 and SMARCA4 over other ATPases. This document compiles available experimental data, details relevant methodologies, and visualizes key biological pathways to support further investigation and drug discovery efforts.
The SWI/SNF (SWItch/Sucrose Non-fermentable) complex is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression by altering nucleosome positioning.[1][2] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[3][4] In certain cancers, inactivating mutations in SMARCA4 create a dependency on SMARCA2 for survival, a phenomenon known as synthetic lethality.[5] This has positioned SMARCA2 as a promising therapeutic target. This compound has emerged as a potent inhibitor of both SMARCA2 and SMARCA4.[3] This guide evaluates the selectivity of this compound and other relevant inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable SMARCA2/4 inhibitors against their primary targets and the related ATPase, CHD4. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. CHD4 | Reference |
| This compound | SMARCA2 | 5 | Not Available | [3] |
| SMARCA4 | 6 | |||
| FHT-1015 | SMARCA2 | 5 | >40,000-fold | |
| SMARCA4 | 4 | >50,000-fold | ||
| CHD4 | >200,000 | |||
| FHT-2344 | SMARCA2 | 13.8 | >14,490-fold | |
| SMARCA4 | 26.1 | >7,660-fold | ||
| CHD4 | >200,000 | |||
| HD-10991 | SMARCA2 | Single-digit nM | >30-fold vs SMARCA4 | |
| HD-11030 | SMARCA2 | Single-digit nM | >30-fold vs SMARCA4 |
Note: A comprehensive selectivity panel for this compound against a broader range of ATPases is not publicly available at this time. The available data demonstrates high potency against SMARCA2 and SMARCA4.
Signaling Pathways and Experimental Workflows
To contextualize the action of this compound, the following diagrams illustrate the ATP-dependent chromatin remodeling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Biochemical ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the commercially available ADP-Glo™ Kinase Assay and is suitable for measuring the ATPase activity of SMARCA2 and SMARCA4 and the potency of their inhibitors.
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
DNA substrate (e.g., linearized plasmid DNA or synthetic oligonucleotides)
-
ATP, Ultra-Pure
-
ADP, Ultra-Pure
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1% BSA, 0.01% Tween-20, 2 mM DTT)
-
This compound and other test compounds
-
384-well white, opaque plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the reaction should be kept constant and low (e.g., <1%).
-
Prepare a solution of recombinant SMARCA2 or SMARCA4 enzyme in assay buffer.
-
Prepare a solution of DNA substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer. The final concentration should be at or near the Km of the enzyme for ATP.
-
-
Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
Test compound dilution or vehicle control.
-
Recombinant enzyme solution.
-
DNA substrate solution.
-
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the ATPase reaction by adding the ATP solution to each well.
-
Mix the plate gently.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Generate an ADP standard curve to convert relative light units (RLU) to the concentration of ADP produced.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The available data indicates that this compound is a highly potent inhibitor of both SMARCA2 and SMARCA4 ATPases, with IC50 values in the low nanomolar range. While its selectivity profile against a broad panel of other ATPases has not been extensively published, its potency against the target enzymes is comparable to or greater than other reported dual SMARCA2/4 inhibitors. The provided experimental protocol for the ADP-Glo™ assay offers a robust method for independently verifying these findings and for screening new chemical entities. The signaling pathway and workflow diagrams serve as valuable visual aids for understanding the mechanism of action and the experimental approach to inhibitor characterization. Further studies are warranted to fully elucidate the selectivity profile of this compound and its therapeutic potential in the context of SMARCA4-deficient cancers.
References
- 1. bosterbio.com [bosterbio.com]
- 2. SWI/SNF - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Smarca2-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Smarca2-IN-8, a potent and orally active inhibitor of the SWI/SNF chromatin remodeling complexes SMARCA2 and SMARCA4. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes general safety protocols for handling similar chemical compounds in a laboratory setting. It is imperative to supplement this guidance with a thorough risk assessment specific to your experimental conditions and to adhere to all institutional and local safety regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Solid Form (Powder) | Solution Form | Rationale |
| Eyes | ANSI-approved safety glasses with side shields or chemical splash goggles. | Chemical splash goggles. | Protects against airborne particles and splashes. |
| Face | Face shield (in addition to goggles) when handling larger quantities or if there is a significant risk of dust generation. | Face shield (in addition to goggles) when there is a risk of splashing. | Provides a broader barrier of protection for the entire face. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended). | Nitrile or neoprene gloves. | Prevents direct skin contact. Check glove compatibility charts for the specific solvent being used. |
| Body | A fully buttoned laboratory coat. | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is required. | Use in a certified chemical fume hood. | Minimizes inhalation of fine particles. |
| Feet | Closed-toe shoes. | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety and maintain the integrity of the compound.
Preparation and Weighing (Solid Form)
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a designated containment area with proper ventilation.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance. To minimize dust generation, use a micro-spatula and handle the compound gently. Weigh the desired amount onto weighing paper or into a tared container.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces. Dispose of any contaminated weighing paper as chemical waste.
Solubilization and Dilution
-
Solvent Selection: Refer to the product's certificate of analysis for recommended solvents and solubility information.
-
Procedure: In a chemical fume hood, add the desired volume of solvent to the vessel containing the weighed this compound. Cap the vessel securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Storage Conditions |
| Solid (Powder) | Room temperature (as recommended by some suppliers). Always confirm with the supplier's Certificate of Analysis. | Store in a tightly sealed container in a dry and well-ventilated area. |
| In Solvent | Refer to the supplier's specific recommendations, which may vary depending on the solvent used. | Store in a tightly sealed container, protected from light. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, weighing paper, pipette tips, and any empty stock containers.
-
Collect in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses from cleaning glassware.
-
Collect in a separate, clearly labeled hazardous waste container compatible with the solvents used.
-
Do not mix incompatible waste streams.
-
-
Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is provided for guidance purposes only and is not a substitute for a formal safety assessment. Always consult with your institution's EHS department and refer to any available supplier documentation before handling any chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
